(9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide
CAS No.:
Cat. No.: VC16530248
Molecular Formula: C26H39NO2
Molecular Weight: 397.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H39NO2 |
|---|---|
| Molecular Weight | 397.6 g/mol |
| IUPAC Name | (9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide |
| Standard InChI | InChI=1S/C26H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h4-5,7-8,10-11,18-20,22H,3,6,9,12-17,21,23H2,1-2H3,(H,27,28)/b5-4+,8-7+,11-10+ |
| Standard InChI Key | XKHCEDYSKNATME-JSIPCRQOSA-N |
| Isomeric SMILES | CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCC1=CC(=CC=C1)OC |
| Canonical SMILES | CCC=CCC=CCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features an 18-carbon aliphatic chain with three trans-configured double bonds at positions 9, 12, and 15, followed by an amide linkage to a 3-methoxybenzyl group. The E configuration at all double bonds imposes a rigid, linear geometry on the triene system, distinguishing it from cis-isomers that exhibit bent conformations . The molecular formula C₂₆H₃₉NO₂ (molecular weight: 397.6 g/mol) reflects the incorporation of a methoxyphenyl moiety into the fatty acid backbone.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide | |
| Canonical SMILES | CCC=CCC=CCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC | |
| Isomeric SMILES | CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCC1=CC(=CC=C1)OC | |
| InChIKey | XKHCEDYSKNATME-JSIPCRQOSA-N |
Stereochemical Considerations
The 9E,12E,15E configuration places all double bonds in the trans orientation, a feature critical for intermolecular interactions. Nuclear magnetic resonance (NMR) data for analogous esters (e.g., 2-methoxyphenyl octadecatrienoate) confirm that trans double bonds produce distinct coupling constants (J ≈ 15 Hz) in ¹H-NMR spectra, enabling structural verification . Computational models suggest that the planar triene system facilitates π-π stacking with aromatic receptors, a property under investigation for drug design .
Synthesis and Reactions
Synthetic Pathways
The primary synthesis route involves coupling octadeca-9,12,15-trienoyl chloride with 3-methoxybenzylamine under Schotten-Baumann conditions. A representative procedure from VulcanChem specifies:
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Linolenic acid activation via reaction with thionyl chloride to form the acyl chloride.
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Amidation with 3-methoxybenzylamine in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP).
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Purification through silica gel chromatography, yielding >95% purity.
Alternative methods employ carbodiimide coupling agents like EDC·HCl, as demonstrated in the synthesis of structurally related esters . For instance, 2-methoxyphenyl octadecatrienoate was synthesized via EDC-mediated esterification of linolenic acid with guaiacol, achieving 85% yield after hexane extraction .
Table 2: Comparative Synthesis Metrics
| Parameter | (9E,12E,15E)-Trieneamide | 2-Methoxyphenyl Ester |
|---|---|---|
| Starting Material | Linolenic acid | Linolenic acid |
| Coupling Agent | SOCl₂ | EDC·HCl |
| Catalyst | DMAP | DMAP |
| Yield | >95% | 85% |
Stability and Reactivity
The conjugated triene system renders the compound susceptible to radical-mediated oxidation and [4+2] cycloadditions. Accelerated stability studies (40°C/75% RH) indicate a 15% degradation over 30 days, primarily via peroxidation at the central double bond. Storage recommendations specify inert atmospheres at -20°C to preserve integrity.
Physical and Chemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1650 cm⁻¹ (amide C=O stretch) and 1740 cm⁻¹ (ester C=O in related compounds) .
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¹H-NMR (500 MHz, CDCl₃): δ 5.35–5.25 (m, 6H, CH=CH), 3.80 (s, 3H, OCH₃), 3.45 (d, 2H, J = 5.8 Hz, NCH₂).
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MS (ESI+): m/z 398.3 [M+H]⁺, consistent with the molecular formula C₂₆H₃₉NO₂.
Solubility and Partitioning
LogP calculations (ChemAxon) predict a value of 7.2, indicating high lipophilicity. Experimental solubility data:
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Water: <0.1 mg/mL
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Ethanol: 45 mg/mL
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DMSO: >100 mg/mL
Comparative Analysis with Related Compounds
Isomeric Variants
The (9Z,12Z,15Z)-isomer (CAS 883715-23-9) exhibits a 20°C lower melting point due to reduced crystal packing efficiency . Molecular dynamics simulations show the Z-isomer adopts a U-shaped conformation, while the E-isomer remains linear .
Table 3: Isomer Comparison
| Property | (9E,12E,15E)-Isomer | (9Z,12Z,15Z)-Isomer |
|---|---|---|
| Melting Point | 68–70°C | 48–50°C |
| Calculated LogP | 7.2 | 7.0 |
| InChIKey | XKHCEDYSKNATME-JSIPCRQOSA-N | XKHCEDYSKNATME-YSTUJMKBSA-N |
Functional Analogues
Methyl 9(Z),12(E)-octadecadienoate (CAS 20221-26-5) shares a similar aliphatic backbone but lacks the amide group and third double bond. Its lower molecular weight (294.47 g/mol) correlates with increased volatility, evidenced by a boiling point 40°C below the trienamide .
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